molecular formula C12H16N4 B13194213 N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine

Cat. No.: B13194213
M. Wt: 216.28 g/mol
InChI Key: AUEYIMOVHPKMHJ-UHFFFAOYSA-N
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Description

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine is a compound that belongs to the class of triazolopyridine derivatives.

Preparation Methods

The synthesis of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine typically involves a multi-step process. One common method is the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization to form the triazolopyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity .

Chemical Reactions Analysis

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with neural receptors, providing neuroprotective benefits . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine can be compared with other triazolopyridine derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific combination of the triazolopyridine ring and cyclopentanamine moiety, which contributes to its distinct biological and chemical properties .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanamine

InChI

InChI=1S/C12H16N4/c1-2-6-10(5-1)13-9-12-15-14-11-7-3-4-8-16(11)12/h3-4,7-8,10,13H,1-2,5-6,9H2

InChI Key

AUEYIMOVHPKMHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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